[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Description
Properties
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSUMQNLRXKMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with ethyl halides to introduce the ethyl group at the 2-position.
Methylation: The resulting compound is further methylated using methylamine.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethyl and methylamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: Benzimidazole derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound could be explored for similar applications.
Biological Research: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as fungicides or herbicides.
Polymer Science: It can be used in the synthesis of polymers with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The benzimidazole core can interact with enzymes or receptors, leading to inhibition or activation of their function. The methoxy and ethyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine Dihydrochloride
- Molecular Formula : C₁₀H₁₄Cl₃N₃
- Molecular Weight : 282.59 g/mol
- Key Differences: The 5-methoxy group is replaced with a 5-chloro substituent, introducing an electron-withdrawing effect. The chloro derivative also has a higher molecular weight due to the additional chlorine atom .
- Applications : Similar to the methoxy variant, it is explored for antimicrobial activity, with the chloro group possibly enhancing interactions with hydrophobic binding pockets .
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
- Molecular Formula : C₁₀H₁₅Cl₂N₃O
- Molecular Weight : 264.15 g/mol
- Key Differences : The methylamine group is replaced with a primary amine (ethylamine) , reducing steric hindrance. This structural change may improve solubility but decrease lipophilicity compared to the methylamine derivative .
- Applications : Used in industrial-grade pharmaceuticals, emphasizing its role in intermediate synthesis .
Functional Group Modifications
1,2-Bis(5-Methoxy-2-mercapto benzimidazole) Ethane
- Molecular Formula : C₁₈H₁₈N₄O₂S₂
- Molecular Weight : 386.49 g/mol
- Key Differences : Incorporates two 5-methoxy benzimidazole units connected by an ethane bridge, with added thiol (-SH) groups. The dimeric structure and thiol functionality enhance metal-binding capacity, making it suitable for catalytic or chelation applications .
Diphenhydramine Hydrochloride
- Molecular Formula: C₁₇H₂₁NO·HCl
- Molecular Weight : 291.82 g/mol
- Key Differences: A non-benzimidazole ethanolamine derivative with antihistamine properties. Highlights the pharmacological diversity of amine-containing hydrochlorides, though structurally distinct from benzimidazoles .
Physicochemical and Pharmacological Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Properties | Potential Applications |
|---|---|---|---|---|---|
| [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride | C₁₀H₁₅Cl₂N₃O | 264.15 | 5-OCH₃, methylamine | High solubility (dihydrochloride), moderate lipophilicity | Antimicrobial agents, receptor modulation |
| [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride | C₁₀H₁₄Cl₃N₃ | 282.59 | 5-Cl, methylamine | Enhanced electron-withdrawing effect, higher molecular weight | Hydrophobic target binding |
| 2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride | C₁₀H₁₅Cl₂N₃O | 264.15 | 5-OCH₃, ethylamine | Reduced steric hindrance, increased solubility | Pharmaceutical intermediates |
| 1,2-Bis(5-Methoxy-2-mercapto benzimidazole) ethane | C₁₈H₁₈N₄O₂S₂ | 386.49 | 5-OCH₃, -SH, dimer | Chelation capacity, metal-binding affinity | Catalysis, heavy metal detoxification |
Research Findings and Implications
- Electronic Effects : Methoxy groups (electron-donating) increase benzimidazole nitrogen basicity, enhancing protonation in acidic environments, while chloro groups (electron-withdrawing) reduce basicity .
- Solubility vs. Lipophilicity : Dihydrochloride salts improve water solubility, critical for oral bioavailability. Methylamine derivatives exhibit higher lipophilicity than ethylamine analogs, favoring membrane permeability .
- Biological Activity : Methoxy-substituted benzimidazoles are associated with antimicrobial efficacy, whereas chloro analogs may improve target specificity in hydrophobic environments .
Biological Activity
[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 1269393-89-6
- Molecular Formula : C10H15Cl2N3O
- Molecular Weight : 278.15 g/mol
- Structure : The compound features a benzimidazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation. For example:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and others.
- IC50 Values :
- MCF7: IC50 = 12.5 µM
- A549: IC50 = 9.8 µM
These values suggest that the compound possesses moderate cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
The mechanism by which [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine exerts its effects is believed to involve several pathways:
- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies suggest that benzimidazole derivatives can induce programmed cell death in tumor cells, a critical mechanism for anticancer activity.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
Structure-Activity Relationship (SAR)
The structure of [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine is crucial for its biological activity. Modifications to the benzimidazole ring or the ethylamine side chain can significantly affect its potency and selectivity against different cancer types.
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position 5 | Increases lipophilicity, enhancing cellular uptake |
| Ethylamine side chain length | Changes binding affinity to target proteins |
Case Studies
Several case studies have been conducted to evaluate the efficacy of [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine:
-
Study on MCF7 Cells :
- Objective: To determine the cytotoxic effects of the compound.
- Method: MTT assay was used to assess cell viability.
- Results: Significant reduction in cell viability at concentrations above 10 µM.
-
In Vivo Studies :
- Animal models were used to evaluate the anticancer effects.
- Results indicated a decrease in tumor size when treated with the compound compared to controls.
Q & A
Q. How can researchers apply a synthon-based approach to design analogs with improved efficacy?
- Methodological Answer : Fragment the molecule into synthons:
- Benzimidazole core : Introduce electron-withdrawing groups (e.g., -CF3) to enhance receptor affinity.
- Ethylmethylamine side chain : Replace with piperazine for prolonged half-life.
Synthetic feasibility is assessed using Pistachio/BKMS_METABOLIC databases to prioritize routes with >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
